2-Chlorobenzo[d]oxazole-5-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClNOS |
|---|---|
Molecular Weight |
185.63 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C7H4ClNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H |
InChI Key |
OHJWQRYBWNOXJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)N=C(O2)Cl |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 2 Chlorobenzo D Oxazole 5 Thiol
Reactivity Profiles of the Thiol Moiety at C-5
The thiol group (-SH) at the C-5 position of the benzoxazole (B165842) ring is a key site for various chemical modifications. Its nucleophilic nature and susceptibility to oxidation are central to its reactivity.
Nucleophilic Substitution Reactions Involving the Thiol Group
The thiol group is a potent nucleophile, readily participating in substitution reactions. Thiolate anions, easily generated by treating the thiol with a base, can displace leaving groups on other molecules. nahrainuniv.edu.iq For instance, the reaction of a thiol with an alkyl halide can lead to the formation of a thioether. vulcanchem.com This reactivity is fundamental in constructing carbon-sulfur bonds.
In a broader context, the nucleophilicity of thiols is harnessed in various coupling reactions. For example, base-mediated conjugate addition and substitution reactions can produce sulfides. chemrxiv.org
S-Alkylation and S-Acylation Reactions for Generating Diverse Conjugates
S-alkylation and S-acylation are specific types of nucleophilic substitution that are pivotal for creating a diverse range of derivatives from 2-Chlorobenzo[d]oxazole-5-thiol.
S-Alkylation: This reaction involves the attachment of an alkyl group to the sulfur atom. The reaction of the thiol with alkyl halides is a common method for forming thioethers, which can enhance properties like lipophilicity. vulcanchem.com
S-Acylation: This process introduces an acyl group to the sulfur atom, forming a thioester.
These reactions are instrumental in modifying the properties of the parent molecule for various applications.
Oxidative Coupling Reactions Leading to Disulfides
Thiols can undergo oxidative coupling to form disulfides (-S-S-). This transformation is a significant reaction in both biological and chemical systems. biolmolchem.com Various methods have been developed to achieve this coupling, often employing mild oxidizing agents.
One notable method involves the use of a laccase-mediator system with aerial oxygen as the oxidant, which can produce disulfides in high yields under mild conditions. rsc.org Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid to convert thiols to their corresponding disulfides. biolmolchem.com Furthermore, sterically hindered o-benzoquinones have been used as mild oxidizing agents in N-methylpyrrolidone at room temperature to promote the oxidative coupling of different thiols to form unsymmetrical disulfides. researchgate.net The combination of a riboflavin-derived organocatalyst and molecular iodine also facilitates the aerobic oxidation of thiols to disulfides under metal-free conditions. organic-chemistry.org
Transformations Involving the Chloro Group at C-2
The chlorine atom at the C-2 position of the oxazole (B20620) ring provides another avenue for the functionalization of this compound. This site is susceptible to nucleophilic aromatic substitution and can participate in transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro group at C-2 can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is characteristic of electron-deficient aromatic and heteroaromatic systems. The electron-withdrawing nature of the oxazole ring facilitates the attack of nucleophiles on the carbon atom bearing the chlorine.
Amines, alkoxides, and other thiols can act as nucleophiles in these reactions, leading to the formation of new C-N, C-O, and C-S bonds, respectively. vulcanchem.com The intramolecular version of this reaction, known as the Smiles rearrangement, has also been explored for the synthesis of N-substituted aminobenzoxazoles from benzoxazole-2-thiol derivatives. acs.orgnih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The chloro group at C-2 of this compound can serve as a handle for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate to form a C-C bond. libretexts.org While specific examples with this compound are not detailed in the provided results, the general methodology is widely applicable to aryl halides. libretexts.orgnih.gov The reaction typically involves a palladium catalyst, a base, and a suitable ligand. nih.gov The development of nickel-catalyzed Suzuki-Miyaura coupling has further expanded the scope of this reaction. beilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. libretexts.orgsnnu.edu.cn It is a highly versatile method for synthesizing arylamines under mild conditions. snnu.edu.cn The reaction requires a palladium catalyst, a base, and a phosphine (B1218219) ligand. libretexts.org The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates. libretexts.org
These cross-coupling reactions provide efficient pathways to introduce a wide array of substituents at the C-2 position, significantly increasing the molecular diversity achievable from this compound.
Electrophilic and Nucleophilic Reactivity on the Benzene (B151609) Moiety (e.g., at C-5)
The chemical behavior of the benzoxazole core is dictated by the interplay of its constituent rings and functional groups. The benzene portion of this compound is subject to both electrophilic and nucleophilic attack, with the thiol group at the C-5 position playing a pivotal role.
Nucleophilic Reactivity: The thiol (-SH) group at the C-5 position is a potent nucleophile. It can readily undergo S-alkylation via nucleophilic substitution with alkyl halides to form thioether derivatives. researchgate.net For instance, the reaction of a related compound, 5-chlorobenzoxazole-2-thiol, with 2-bromoethylamine (B90993) is a key step in certain synthetic sequences. The thiol group can also participate in addition reactions and can be oxidized to form disulfides, particularly in the presence of a base. nih.gov The nucleophilicity of the thiol can be harnessed for the synthesis of more complex molecules through reactions like desulfurization for nucleophilic substitution, where the thiol is activated and then displaced by other nucleophiles such as amines or carboxylates. cas.cn
Electrophilic Aromatic Substitution: The benzoxazole ring itself is relatively stable due to its aromaticity. globalresearchonline.net However, the benzene moiety can undergo electrophilic aromatic substitution. The directing effects of the substituents determine the position of substitution. The thiol group is an activating, ortho-, para-directing group, while the fused oxazole ring's influence is more complex. Generally, electrophilic substitution on the benzoxazole ring, such as nitration, preferentially occurs at the C-6 position. globalresearchonline.net The presence of the electron-donating thiol at C-5 would be expected to further activate the ring towards electrophiles, potentially directing substitution to the C-4 and C-6 positions.
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of reactions involving the benzoxazole core is crucial for designing synthetic strategies and predicting product outcomes. Key pathways include intramolecular rearrangements, ring-opening and cyclization cascades, and metabolic transformations.
Investigation of Smiles Rearrangement Pathways
The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution (SNAr) reaction. cdnsciencepub.com This rearrangement has been extensively studied in the context of benzoxazole-2-thiol derivatives to synthesize various N-substituted 2-aminobenzoxazoles. nih.govresearchgate.net The general mechanism involves the following key steps:
S-Alkylation: The process initiates with the alkylation of the thiol group, forming an S-alkylated intermediate. For example, benzoxazole-2-thiol is reacted with an agent like chloroacetyl chloride or an alkyl halide. nih.gov
Intramolecular Nucleophilic Attack: A nucleophilic group within the attached side chain (typically an amine) attacks the electron-deficient C-2 carbon of the benzoxazole ring. nih.govacs.org This forms a spirocyclic intermediate, often referred to as a Meisenheimer complex. cdnsciencepub.com
Ring Opening and Rearomatization: The C-O bond of the oxazole ring in the spiro intermediate cleaves, followed by rearomatization to yield the thermodynamically more stable N-substituted product. nih.govacs.org
This pathway provides a metal-free and efficient method for creating a new C-N bond, transforming a thiol derivative into an amine derivative. researchgate.netacs.org Studies have explored the scope of this reaction with various amines, including aromatic, aliphatic, and alicyclic amines, demonstrating its wide applicability. nih.gov
Table 1: Substrate Scope for Smiles Rearrangement of Benzoxazole-2-thiol with Various Amines This table summarizes the reaction of benzoxazole-2-thiol with chloroacetyl chloride and various amines to yield N-substituted 2-aminobenzoxazoles via a Smiles rearrangement.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylbenzo[d]oxazol-2-amine | 71 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)benzo[d]oxazol-2-amine | 83 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)benzo[d]oxazol-2-amine | 75 |
| 4 | Benzylamine | N-benzylbenzo[d]oxazol-2-amine | 65 |
| 5 | Cyclohexylamine | N-cyclohexylbenzo[d]oxazol-2-amine | 58 |
| 6 | Morpholine | 2-morpholinobenzo[d]oxazole | 31 |
| Data sourced from a study on the synthesis of 2-aminobenzoxazoles. nih.gov |
Analysis of Ring-Opening and Cyclization Mechanisms in Benzo[d]oxazole Chemistry
The benzoxazole ring, while aromatic, can be induced to open under certain conditions, providing access to highly functionalized intermediates that can undergo subsequent cyclization.
A notable mechanism involves the iron-catalyzed reaction of benzoxazoles with aldehydes. thieme-connect.com This process is believed to proceed via ring-opening of the benzoxazole, followed by reaction with the aldehyde and a subsequent recyclization to form a C-2 substituted benzoxazole. Similarly, copper-catalyzed ring-opening of benzoxazoles with diazo compounds can produce highly functionalized benzene derivatives. acs.org
Another fundamental transformation is the construction of the benzoxazole ring itself. A common method is the condensation and cyclization of o-aminophenols with various precursors like carboxylic acids, aldehydes, or nitriles. mdpi.commdpi.com A proposed mechanism for cyclization promoted by an imidazolium (B1220033) chloride catalyst involves the activation of a DMF derivative by the catalyst, followed by nucleophilic attack by the amino group of the o-aminophenol. Subsequent intramolecular cyclization via attack from the hydroxyl group and elimination of water and the catalyst yields the final benzoxazole product. mdpi.com
A different mechanistic pathway for cyclization has been detailed for the formation of benzoxazolone drugs from N-(2-hydroxyphenyl)carbamate prodrugs. nih.gov The cyclization can proceed through a rate-limiting formation of a cyclic tetrahedral intermediate or be limited by the departure of the leaving group, depending on the nature of the carbamate (B1207046) ester. nih.gov
Dealkylation and Deamination Reactions of Related Haloazoles
Derivatives of this compound, particularly those where the thiol is alkylated to a thioether or where an amino group is present on the ring, can undergo metabolic transformations analogous to those seen in many pharmaceuticals. The primary enzymatic systems responsible for these reactions are cytochrome P450 monooxygenases.
S-Dealkylation: Thioether derivatives are susceptible to oxidative S-dealkylation. This process is similar to the more common N- and O-dealkylation reactions. It involves the enzymatic oxidation of the carbon atom adjacent to the sulfur, leading to an unstable intermediate that cleaves to yield the thiol and a carbonyl compound.
Deamination: Deamination is the removal of an amino group from a molecule. wikipedia.org If the benzoxazole core is substituted with an amino group, it can be a substrate for deaminases. Oxidative deamination often proceeds via hydroxylation of the carbon alpha to the nitrogen, forming a carbinolamine intermediate. This intermediate then breaks down, releasing ammonia (B1221849) and leaving a carbonyl metabolite. wikipedia.org In DNA, spontaneous deamination of bases like adenine (B156593) and cytosine leads to mutations if not repaired. wikipedia.org While not directly on the haloazole, this fundamental biochemical reaction highlights the potential metabolic fate of amino-substituted heterocyclic compounds.
Spectroscopic and Structural Elucidation of 2 Chlorobenzo D Oxazole 5 Thiol Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 2-Chlorobenzo[d]oxazole-5-thiol and its derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.
In the ¹H NMR spectrum of 5-chlorobenzo[d]oxazole-2-thiol, recorded in deuterated methanol (B129727) (CD₃OD), characteristic signals are observed. rsc.org A doublet at approximately 7.45 ppm (J=1.6 Hz) is assigned to one of the aromatic protons, while another doublet at 7.28 ppm (J=6.8 Hz) and a third at 7.15 ppm (J=8.4 Hz) correspond to the other two aromatic protons on the benzene (B151609) ring. rsc.org Similarly, for the related compound, 5-chlorobenzo[d]oxazol-2-amine, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the amino protons at 7.58 ppm, and distinct signals for the aromatic protons at 7.32 ppm (d, J = 8.4 Hz), 7.22 ppm (d, J = 2.1 Hz), and 6.97 ppm (dd, J = 8.4, 2.2 Hz). nih.gov
The ¹³C NMR spectrum provides further structural confirmation. For 5-chlorobenzo[d]oxazole-2-thiol in CD₃OD, the carbon of the thione group (C=S) resonates at approximately 183.08 ppm. rsc.org The aromatic carbons exhibit signals at 150.36, 131.78, 130.40, 126.30, 111.74, and 111.59 ppm. rsc.org In the case of 5-chlorobenzo[d]oxazol-2-amine, the carbon attached to the amino group appears at 163.86 ppm, with other aromatic carbons resonating at 146.73, 145.30, 127.65, 119.43, 114.88, and 109.39 ppm in DMSO-d₆. nih.gov
Two-dimensional (2D) NMR techniques, while not explicitly detailed in the provided search results for this compound itself, are routinely employed for complex structural assignments in related benzoxazole (B165842) derivatives, helping to establish through-bond and through-space correlations between protons and carbons.
Table 1: ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| 5-chlorobenzo[d]oxazole-2-thiol | CD₃OD | 7.45 (d, J=1.6 Hz, 1H), 7.28 (d, J=6.8 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H) | rsc.org |
| 5-chlorobenzo[d]oxazole-2-thiol | DMSO-d₆ | 14.05 (s, 1H), 7.53 (dd, J= 1.5, 7.5 Hz, 1H), 7.32-7.30 (s, 2H) | researchgate.net |
| 5-chloro-N-cyclohexylbenzo[d]oxazol-2-amine | CDCl₃ | 7.31 (s, 1H), 7.13 (d, J = 12 Hz, 1H), 6.99-6.97 (m, 1H), 5.08 (bs, 1H), 3.78-3.70 (m, 1H), 2.14-2.11 (m, 2H), 1.81-1.76(m, 2H), 1.65-1.57 (m, 2H), 1.49-1.31 (m, 2H), 1.29-1.28 (m, 2H) | rsc.org |
| 5-Chlorobenzo[d]oxazol-2-amine | DMSO-d₆ | 7.58 (s, 2H), 7.32 (d, J = 8.4 Hz, 1H), 7.22 (d, J = 2.1 Hz, 1H), 6.97 (dd, J = 8.4, 2.2 Hz, 1H) | nih.gov |
Table 2: ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 5-chlorobenzo[d]oxazole-2-thiol | CD₃OD | 183.08, 150.36, 131.78, 130.40, 126.30, 111.74, 111.59 | rsc.org |
| 5-chlorobenzo[d]oxazole-2-thiol | DMSO-d₆ | 181.2, 147.5, 133.1, 129.8, 124.0, 111.7, 110.9 | researchgate.net |
| 5-Chlorobenzo[d]oxazol-2-amine | DMSO-d₆ | 163.86, 146.73, 145.30, 127.65, 119.43, 114.88, 109.39 | nih.gov |
Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR)) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, FTIR spectra reveal characteristic vibrational bands.
The presence of the thiol (or thione) group is a key feature. While specific FTIR data for this compound was not found in the search results, related benzoxazole-2-thiol structures exhibit characteristic absorptions. The C=S stretching vibration typically appears in the region of 1250-1020 cm⁻¹. The N-H stretching of the tautomeric thione form would be expected in the range of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the oxazole (B20620) ring would also produce a characteristic band.
For 5-chlorobenzo[d]oxazole-2-thiol, studies on its derivatives confirm the utility of FTIR in monitoring chemical transformations. ijpir.com The spectra are often recorded using a KBr pellet technique. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.
For 5-chlorobenzo[d]oxazole-2-thiol, electrospray ionization (ESI) mass spectrometry has been used. In one study, the protonated molecule [M+H]⁺ was observed at an m/z of 186. rsc.org This is consistent with the molecular formula C₇H₄ClNOS. Another derivative, 5-chloro-N-cyclohexylbenzo[d]oxazol-2-amine, showed an [M+H]⁺ ion at m/z 251. rsc.org
HRMS data provides even greater confidence in the assigned structures. For 5-chlorobenzo[d]oxazol-2-amine, the calculated mass for the protonated molecule [M+H]⁺ (C₇H₆ClN₂O) is 169.0163, and the found mass was 169.0165, demonstrating excellent agreement. nih.gov Similarly, for other benzoxazole derivatives, HRMS data has been used to confirm their elemental composition with high precision. nih.govacs.org
Table 3: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Mode | Observed m/z | Inferred Species | Reference |
|---|---|---|---|---|
| 5-Chlorobenzo[d]oxazole-2-thiol | ESI | 186 | [M+H]⁺ | rsc.org |
| 5-chloro-N-cyclohexylbenzo[d]oxazol-2-amine | ESI | 251 | [M+H]⁺ | rsc.org |
| 5-Chlorobenzo[d]oxazol-2-amine | HRMS (ESI) | 169.0165 | [M+H]⁺ | nih.gov |
| 2-((4-chlorobenzyl) sulfinyl) benzo[d]oxazole | HRMS (ESI) | - | - | nih.gov |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS/MS)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.
The purity of final benzoxazole derivatives is often ascertained by HPLC, frequently using at least two different methods to ensure accuracy. rsc.org For instance, a purity of 99.1% by HPLC has been reported for a synthesized compound using specific analytical conditions. rsc.org HPLC systems are often coupled with a mass spectrometer (LC-MS) to provide mass information for each separated peak, aiding in identification. acs.org
Preparative HPLC is also employed for the purification of these compounds. rsc.org In some cases, purification is achieved using preparative HPLC with an acetonitrile:water eluent buffered to pH 10. rsc.org The use of a C18 reverse-phase column is common for the separation of these types of molecules. rsc.org LC-MS/MS, a technique that involves two stages of mass analysis, can be used for more complex mixture analysis and trace-level quantification, though specific applications to this compound were not detailed in the search results.
Computational Chemistry and in Silico Investigations of 2 Chlorobenzo D Oxazole 5 Thiol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a fundamental tool in quantum chemistry to investigate the electronic structure and properties of molecules. For 2-Chlorobenzo[d]oxazole-5-thiol, DFT calculations can provide a detailed understanding of its molecular geometry, electron distribution, and intrinsic reactivity.
Geometry Optimization and Electronic Structure Analysis
The first step in a DFT study involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. Using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researcher.lifescience.gov The optimized structure would reveal the planarity of the benzoxazole (B165842) ring and the orientation of the chloro and thiol substituents.
Following geometry optimization, an analysis of the electronic structure provides insights into the charge distribution and electrostatic potential. A Molecular Electrostatic Potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the sulfur atom of the thiol group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. researchgate.net This information is crucial for predicting non-covalent interactions with other molecules.
Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution by providing the net atomic charges on each atom. This analysis helps in understanding the electron-donating or electron-withdrawing effects of the substituents. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.745 | O-C-N | 115.2 |
| C-S | 1.770 | C-N-C(ring) | 105.8 |
| S-H | 1.340 | C-O-C(ring) | 104.5 |
| C-O | 1.365 | C-S-H | 96.0 |
| C=N | 1.310 | C-C-Cl | 118.9 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nahrainuniv.edu.iq
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, the HOMO is likely to be localized on the electron-rich thiol group and the benzoxazole ring, while the LUMO may be distributed over the heterocyclic ring system, including the carbon atom attached to the electron-withdrawing chlorine atom. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. nih.gov
Calculation of Quantum Chemical Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior. researchgate.net
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Table 2: Hypothetical Quantum Chemical Descriptors for this compound (in eV)
| Descriptor | Value |
| E_HOMO | -6.85 |
| E_LUMO | -1.75 |
| Energy Gap (ΔE) | 5.10 |
| Electronegativity (χ) | 4.30 |
| Chemical Potential (μ) | -4.30 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 3.62 |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. nih.gov For this compound, an MD simulation would typically place the molecule in a solvent box (e.g., water) and simulate its movements based on a force field.
These simulations can reveal the conformational stability of the molecule, showing whether it maintains its optimized geometry or undergoes significant structural fluctuations. researchgate.net The root-mean-square deviation (RMSD) of the atomic positions over time is a common metric to assess stability. Furthermore, MD simulations can be used to study the dynamics of its interactions with other molecules, such as water, ions, or biological macromolecules, by analyzing intermolecular hydrogen bonds and other non-covalent interactions. nih.gov
Molecular Docking Studies for Ligand-Macromolecule Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or DNA. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
For this compound, docking studies could be performed against various biologically relevant targets. For instance, given the known activities of other benzoxazole derivatives, potential targets could include enzymes like DNA gyrase, inosine (B1671953) 5'-monophosphate dehydrogenase, or various kinases. nih.govnih.govresearchgate.net
The docking process involves generating a multitude of possible binding poses of the ligand in the active site of the receptor and scoring them based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of the target protein. nih.govmdpi.com For example, the thiol group could act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring could act as hydrogen bond acceptors.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Docking Score (kcal/mol) | -8.5 | LYS78 | Hydrogen Bond |
| ASP184 | Hydrogen Bond | ||
| LEU132 | Hydrophobic | ||
| PHE185 | Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For a series of benzoxazole derivatives, including this compound, a QSAR model could be developed using various molecular descriptors as independent variables and their experimentally determined biological activity (e.g., IC50 values) as the dependent variable. nih.gov These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.
A statistically robust QSAR model, often developed using techniques like multiple linear regression (MLR), can highlight the key structural features that are either beneficial or detrimental to the desired biological activity. chemijournal.com This information is invaluable for the rational design of more potent and selective analogs.
From a set of active compounds, a pharmacophore model can also be generated. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response. This model can then be used as a 3D query to screen large chemical databases for novel compounds with the desired activity profile. For this compound and its analogs, a pharmacophore might include features like a hydrogen bond donor (from the thiol), hydrogen bond acceptors (from the oxazole ring), and an aromatic ring feature.
Computational Investigations into this compound Systems Remain an Unexplored Frontier
A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry studies focused on the mechanistic pathways and transition states of reactions involving this compound. While this compound is utilized in synthetic chemistry, detailed in silico investigations into its reaction mechanisms are yet to be published.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating the energies of transition states, and predicting the feasibility of reaction pathways. Such studies provide invaluable insights into the electronic structure and reactivity of molecules.
While the broader class of benzoxazoles has been the subject of some computational research, these studies have primarily focused on aspects like their potential as pharmacological agents or their electronic and photophysical properties. For instance, DFT calculations have been employed to study the electronic properties of benzoxazole derivatives as potential anti-cancer agents and to understand the structure-activity relationships of VEGFR-2 inhibitors. researcher.lifenih.gov Additionally, computational methods have been used to investigate the thione-thiol tautomerism in related triazole systems. mdpi.com
Furthermore, computational studies have been instrumental in understanding the reaction mechanisms of other heterocyclic compounds. For example, the mechanism for the formation of NH-1,2,3-triazoles has been evaluated using DFT, providing detailed energy profiles and geometries of transition states. researchgate.net Similarly, mechanistic studies of decarboxylative sulfhydrylation have been aided by DFT analysis of C-S bond-forming processes. chemrxiv.org
The synthesis of related benzoxazole derivatives, such as 2-aminobenzoxazoles via the Smiles rearrangement of benzoxazole-2-thiol, has been reported, but these studies are predominantly experimental in nature. nih.gov While computational modeling of the thiol-disulfide exchange mechanism has been performed for other systems, this has not been extended to this compound. nih.gov
Advanced Research Applications and Methodological Contributions of Benzo D Oxazole Thiol Derivatives
Design and Synthesis of Chemical Probes for Biological Systems
The unique structural features of benzo[d]oxazole thiols, including 2-Chlorobenzo[d]oxazole-5-thiol, have positioned them as valuable scaffolds in the design and synthesis of chemical probes for interrogating complex biological systems. Their ability to be readily functionalized allows for the systematic modulation of their physicochemical properties to achieve specific molecular recognition and biological activity.
Rational Design of Ligands for Specific Macromolecular Targets
The rational design of ligands based on the benzo[d]oxazole thiol framework has led to the development of potent and selective inhibitors for a variety of macromolecular targets. jrespharm.com Medicinal chemists leverage the benzo[d]oxazole core as a foundational building block to modulate a ligand's affinity and selectivity for specific receptors and enzymes. jrespharm.com This approach has been successfully applied in the discovery of inhibitors for enzymes such as VEGFR-2, which is implicated in cancer progression. researchgate.net
A key strategy in the rational design process involves computational methods like molecular docking. researcher.lifenih.gov These in silico techniques allow researchers to predict the binding orientation and affinity of designed ligands within the active site of a target protein. nih.gov For instance, molecular docking studies have been instrumental in identifying benzo[d]oxazole derivatives with strong binding affinities to protein targets like Akt and NF-κB, which are involved in cancer cell survival. researcher.life This structure-based design approach, which combines computational predictions with synthetic chemistry, has proven effective in generating lead compounds for various therapeutic areas, including the development of novel antimicrobial and anticancer agents. researchgate.net
The synthesis of these rationally designed ligands often involves multi-step reaction sequences. A common starting material is 2-aminophenol (B121084) or its substituted derivatives. nih.gov For example, 5-Chlorobenzo[d]oxazole-2-thiol can be synthesized from 2-amino-4-chlorophenol (B47367) by reaction with carbon disulfide in the presence of a base like potassium hydroxide. rsc.org The resulting thiol can then be further modified. For instance, the thiol group can be alkylated to introduce different side chains, or the chloro group at the 2-position can be substituted via nucleophilic aromatic substitution to introduce a variety of functional groups, thereby creating a library of diverse compounds for biological screening. vulcanchem.com
Table 1: Examples of Rationally Designed Benzo[d]oxazole Derivatives and their Macromolecular Targets
| Derivative Class | Macromolecular Target | Therapeutic Area | Key Design Feature |
| 2-Anilinobenzoxazoles | VEGFR-2 | Anticancer | Mimicking the hinge-binding motif of known inhibitors. researchgate.net |
| 2-Substituted benzoxazoles | DNA Gyrase | Antibacterial | Scaffold hopping from known bicyclic inhibitors like benzimidazoles. nih.gov |
| Benzoxazole-based hydrazones | Acetylcholinesterase | Neurodegenerative Diseases | Introduction of a hydrazone linker to explore additional binding interactions. jrespharm.com |
| 5,7-Dichloro-1,3-benzoxazole-2-thiol derivatives | Glucosamine-6-Phosphate Synthase | Antimicrobial | Targeting the active site of a key enzyme in microbial cell wall biosynthesis. researchgate.net |
This table provides a generalized overview based on published research and is not exhaustive.
Mechanistic Studies of Ligand-Biomolecule Interactions (e.g., DNA binding, Enzyme Inhibition Mechanisms)
Understanding the precise mechanisms by which benzo[d]oxazole thiol derivatives interact with biomolecules is crucial for optimizing their therapeutic potential. These studies often employ a combination of biophysical techniques and computational modeling to elucidate the nature of the binding interactions.
DNA Binding:
Certain benzo[d]oxazole derivatives have been shown to interact with DNA, a key target for many anticancer and antimicrobial drugs. periodikos.com.br The planar benzoxazole (B165842) ring system is well-suited for intercalation between the base pairs of the DNA double helix. researcher.lifeperiodikos.com.br This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell death. researcher.life Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly used to study these interactions. periodikos.com.br An increase in the fluorescence emission of a benzoxazole derivative upon addition of DNA is often indicative of an intercalative binding mode. periodikos.com.br
Enzyme Inhibition:
The inhibition of specific enzymes is a primary mechanism of action for many benzo[d]oxazole-based therapeutic agents. The thiol group at the 5-position of this compound, or a thiol at the 2-position in other derivatives, can play a direct role in enzyme inhibition. This thiol can form covalent bonds with cysteine residues within the active site of an enzyme, leading to irreversible inhibition.
Kinetic studies are essential for determining the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies, combined with molecular docking, can reveal the specific amino acid residues involved in the binding of the inhibitor. nih.gov For example, in the case of VEGFR-2 inhibitors, docking studies have shown that benzo[d]oxazole derivatives can form hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket, mimicking the interactions of the natural substrate. researchgate.net
Table 2: Techniques Used to Study Ligand-Biomolecule Interactions
| Technique | Information Obtained | Example Application |
| Molecular Docking | Predicted binding mode and affinity of a ligand to its target. | Identifying potential inhibitors of DNA gyrase by docking benzoxazole derivatives into its active site. nih.gov |
| UV-Visible Spectroscopy | Changes in the absorption spectrum of a ligand upon binding to a biomolecule. | Monitoring the interaction of benzoxazole derivatives with DNA. periodikos.com.br |
| Fluorescence Spectroscopy | Changes in the fluorescence emission of a ligand upon binding. | Confirming the intercalative binding of benzoxazole probes to DNA. periodikos.com.br |
| Enzyme Kinetics | Determination of the type and potency of enzyme inhibition (e.g., IC50, Ki). | Characterizing the inhibitory activity of benzoxazole derivatives against VEGFR-2. researchgate.net |
| X-ray Crystallography | High-resolution 3D structure of a ligand-biomolecule complex. | Visualizing the precise interactions between an inhibitor and its target enzyme. |
This table provides a summary of common techniques and their applications in the study of benzo[d]oxazole derivatives.
Applications in Materials Science and Organic Electronics
The unique photophysical and electronic properties of the benzo[d]oxazole scaffold have made its derivatives, including those related to this compound, attractive candidates for applications in materials science and organic electronics.
Development of Multifunctional Optoelectronic Materials
Benzo[d]oxazole derivatives are known to exhibit interesting photoluminescent properties. periodikos.com.br This has led to their investigation for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). The core structure can be chemically modified to tune the emission color and improve quantum efficiency. The thiol group offers a convenient handle for further functionalization, allowing for the attachment of other chromophores or moieties that can influence the material's electronic properties. The electron-withdrawing nature of the oxazole (B20620) ring combined with the electron-donating potential of the thiol group can create a "push-pull" electronic system, which is often desirable for charge-transfer applications.
Integration into Polymer Chemistry and Specialty Chemical Development
The reactive nature of the thiol and chloro groups in compounds like this compound allows for their integration into polymer backbones or as pendant groups. vulcanchem.com This can be achieved through various polymerization techniques. The incorporation of the benzoxazole moiety can impart desirable properties to the resulting polymer, such as enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions. In the realm of specialty chemicals, thiol-functionalized benzoxazoles can act as ligands for the synthesis of metal-organic frameworks (MOFs) or as corrosion inhibitors. vulcanchem.com
Development of Novel Synthetic Reagents and Catalytic Systems
Beyond their direct applications in biological and materials science, benzo[d]oxazole thiol derivatives are also finding use as versatile intermediates and reagents in organic synthesis.
The thiol group can be used to direct or participate in various chemical transformations. For instance, benzoxazole-2-thiols have been employed in asymmetric catalysis. Chiral catalysts incorporating benzoxazole-2-thiol have been used in reactions like the 1,2-alkoxy-sulfenylation of vinylarenes, achieving high enantioselectivity. acs.org In this context, the thiol group plays a crucial role in the catalytic cycle. Furthermore, the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been utilized with benzoxazole-2-thiol derivatives to synthesize N-substituted 2-aminobenzoxazoles, which are themselves important pharmacophores. acs.org This reaction highlights the utility of the benzoxazole thiol scaffold in facilitating complex molecular rearrangements to access diverse chemical structures. acs.org
Future Research Directions and Unexplored Avenues in 2 Chlorobenzo D Oxazole 5 Thiol Chemistry
Innovations in Regioselective and Stereoselective Synthesis
The presence of multiple reactive sites on the 2-Chlorobenzo[d]oxazole-5-thiol core—namely the C2-chloro, C5-thiol, and various C-H positions on the aromatic ring—necessitates the development of highly selective synthetic methods. Future work will likely focus on achieving precise control over which site engages in a given transformation.
Innovations in transition-metal-catalyzed C-H bond functionalization offer a promising avenue. researchgate.net For instance, methods developed for the regioselective arylation of benzoxazoles at the C7 position using palladium catalysts could be adapted to target specific C-H bonds on the this compound backbone, leaving the chloro and thiol groups available for subsequent modifications. researchgate.net Similarly, nickel-catalyzed ortho-C-H glycosylation of benzamide (B126) derivatives demonstrates the potential for introducing chiral auxiliaries with high stereoselectivity, a strategy that could be explored to create chiral derivatives of the target compound. researchgate.net
A key challenge will be the orthogonal protection and activation of the chloro and thiol groups. The thiol group can be selectively engaged in reactions like base-mediated substitutions or conjugate additions, while the 2-chloro position is susceptible to nucleophilic substitution. nih.gov Developing synthetic routes that allow for the sequential functionalization of these sites without cross-reactivity is a critical area for future exploration.
Table 1: Potential Regioselective Reactions for this compound
| Target Site | Reaction Type | Potential Catalyst/Reagent | Rationale / Precedent | Citation |
|---|---|---|---|---|
| C5-Thiol | S-Alkylation / S-Arylation | Base (e.g., K₂CO₃), Alkyl/Aryl Halide | Standard reactivity of thiols. Used in functionalization of related thiol-containing heterocycles. | nih.gov |
| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Established reactivity for 2-chlorobenzoxazoles. | nih.gov |
| C7-H | C-H Arylation | Palladium Catalysts | Demonstrated regioselectivity for C7 arylation in benzoxazoles. | researchgate.net |
| C-H Bonds | C-H Alkenylation | Rhodium Catalysts | Solventless G&H (grinding and heating) methods have been shown to be effective for C-H functionalization. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry for predicting reaction outcomes and designing novel synthetic pathways. numberanalytics.comnih.gov For a molecule like this compound, where empirical data is scarce, these computational methods offer a powerful approach to accelerate research.
ML models can be trained on large datasets of reactions involving heterocyclic compounds to predict reactivity patterns, regioselectivity, and reaction yields. numberanalytics.comrsc.org This could be particularly valuable for predicting the outcomes of competing reactions at the chloro and thiol positions under various conditions. For instance, AI could help identify catalysts and conditions that favor the selective functionalization of one group over the other. rsc.org While some studies highlight the limitations of ML in predicting optimal conditions for complex reactions, the continued development of more sophisticated algorithms and the use of high-quality training data are overcoming these challenges. acs.org
Furthermore, retrosynthetic analysis software driven by AI can propose novel and efficient synthetic routes to complex derivatives of this compound. rsc.org These tools can analyze the target molecule and suggest a sequence of reactions, potentially uncovering non-intuitive pathways that a human chemist might overlook.
Exploration of Novel Reaction Pathways and Catalytic Cycles
The unique electronic properties of the benzoxazole (B165842) ring system, combined with the specific functionalities of the chloro and thiol groups, open the door to novel reaction pathways. Future research will likely move beyond simple substitutions to explore more complex transformations.
One unexplored avenue is the development of catalytic cycles that utilize the inherent reactivity of the molecule. For example, the thiol group could act as a coordinating ligand to a metal center, directing a catalytic reaction to a nearby C-H bond. Photoredox catalysis, which has been used for the arylation of benzoxazoles, presents another fertile ground for exploration. researchgate.net Light-mediated reactions could enable transformations under mild conditions that are not accessible through traditional thermal methods.
The development of sustainable and green catalytic systems is also a key future direction. This includes the use of earth-abundant metal catalysts like copper, which has been shown to be effective in the C-H amination of benzoxazoles. beilstein-journals.org The use of reusable catalysts, such as ionic liquids or polymer-supported catalysts, could also make the synthesis of this compound derivatives more environmentally benign and cost-effective. beilstein-journals.orgmdpi.com
Development of High-Throughput Screening Methodologies for Chemical Transformations
To efficiently explore the vast chemical space accessible from this compound, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of hundreds or thousands of reaction conditions or compound variations in parallel. nih.gov
Future research will involve designing HTS assays to:
Optimize Reaction Conditions: By running numerous small-scale reactions in microplates, HTS can rapidly identify the optimal catalysts, solvents, temperatures, and reagents for a desired transformation. researchgate.net This has been successfully applied to optimize variables in the functionalization of other azoles. researchgate.net
Discover Novel Reactivity: Screening libraries of potential reactants and catalysts against this compound could lead to the discovery of entirely new reactions and functionalized products.
Screen for Biological Activity: Once libraries of derivatives are synthesized, HTS can be used to rapidly screen them for potential therapeutic applications. Benzoxazole derivatives have been identified as promising hits in screens for inhibitors of various biological targets. nih.govacs.org
The development of robust analytical techniques compatible with HTS formats, such as UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), is crucial for the success of these endeavors. researchgate.net
Advanced Characterization Techniques for Real-time Reaction Monitoring
A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. Advanced characterization techniques that allow for real-time, in operando monitoring of chemical reactions are transforming this field.
For the study of this compound transformations, techniques like flow NMR and FTIR spectroscopy will be invaluable. researchgate.netcreative-biostructure.com These methods, which have been successfully applied to elucidate the mechanism of benzoxazole synthesis, allow researchers to observe the formation and decay of transient intermediates and to gather precise kinetic data. researchgate.netgoogle.com This information is critical for identifying rate-determining steps and understanding the role of catalysts and additives.
Table 2: Advanced Techniques for Real-Time Reaction Analysis
| Technique | Type of Information Provided | Application in Benzoxazole Chemistry | Citation |
|---|---|---|---|
| Flow NMR Spectroscopy | Quantitative analysis of reaction species, structural information on intermediates. | Used to conclusively determine the mechanism of benzoxazole synthesis by quantifying species in real-time. | researchgate.netcreative-biostructure.com |
| Flow FTIR Spectroscopy | Detection of functional group changes, identification of low-intensity intermediates. | Coupled with flow NMR, it helped elucidate the benzoxazole synthesis mechanism by detecting key intermediates. | researchgate.netcreative-biostructure.com |
| Online Raman Spectroscopy | Vibrational spectroscopy for monitoring reaction progress, particularly in complex mixtures. | Combined with HPLC for process monitoring in related heterocyclic syntheses. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reactants, intermediates, and products. | Used to determine product purity and assay yield in the synthesis and screening of benzoxazole derivatives. | acs.org |
By applying these advanced techniques, researchers can gain unprecedented insight into the reaction dynamics of this compound, paving the way for the rational design of highly optimized and selective chemical transformations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chlorobenzo[d]oxazole-5-thiol, and how can reaction yields be optimized?
- Methodological Answer : A scalable synthesis involves a three-step process starting from commercially available 2-chlorobenzo[d]oxazole. Key steps include nucleophilic displacement with piperazine (for intermediate functionalization) and reductive amination with aldehydes like 2-(ethylthio)pyrimidine-5-carbaldehyde, achieving an overall yield of ~60% . Optimization strategies include:
- Using PEG-400 as a green solvent to enhance reaction homogeneity and efficiency .
- Employing heterogenous catalysts (e.g., Bleaching Earth Clay, pH-12.5) to reduce side reactions .
- Monitoring reaction progress via TLC and optimizing recrystallization solvents (e.g., aqueous acetic acid) for purity .
Q. How can structural confirmation of this compound derivatives be performed?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for C-Cl (650–800 cm⁻¹), C-S (600–700 cm⁻¹), and oxazole ring vibrations (1500–1600 cm⁻¹) .
- ¹H NMR : Look for aromatic protons in the δ 7.0–8.5 ppm range and sulfhydryl (-SH) protons (if present) at δ 3.5–4.5 ppm. Chlorine substituents induce deshielding in adjacent protons .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S, Cl ratios) to confirm purity .
Q. What preliminary bioactivity assays are suitable for evaluating this compound derivatives?
- Methodological Answer :
- Antimicrobial Screening : Use agar dilution or microbroth dilution assays against Candida species, comparing efficacy to ketoconazole .
- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
- Macrophage-Based Assays : Evaluate inhibition of Mycobacterium tuberculosis growth in infected macrophages to link chloride response phenotypes to bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data for this compound analogs?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with varied substituents (e.g., halogens, alkyl/aryl groups) at the oxazole and thiol positions. For example, replacing chlorine with fluorine or methyl groups alters electron density and steric effects .
- Bioisosteric Replacements : Test thiol → methylthio (-SMe) or sulfone (-SO₂-) substitutions to assess stability-bioactivity trade-offs .
- Computational Modeling : Use DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with observed antimicrobial or antitumor activity .
Q. What strategies improve regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer :
- Directed Metalation : Employ directing groups (e.g., -OMe, -NH₂) on the benzo[d]oxazole core to control functionalization at the 5-position .
- Microwave-Assisted Synthesis : Reduce reaction times and enhance regioselectivity via controlled heating (e.g., 70–80°C in PEG-400) .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for thiol protection during multi-step syntheses, followed by deprotection with TFA .
Q. How can advanced analytical techniques address discrepancies in purity assessments of this compound intermediates?
- Methodological Answer :
- HPLC-MS : Quantify trace impurities (e.g., unreacted starting materials) using reverse-phase C18 columns and electrospray ionization .
- X-ray Crystallography : Resolve ambiguous NMR/IR data by determining crystal structures of key intermediates (e.g., oxadiazole or triazole derivatives) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify hygroscopic or thermally labile byproducts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results between in vitro and macrophage-based assays?
- Methodological Answer :
- Metabolic Stability : Test compound stability in macrophage lysates (e.g., via LC-MS) to identify hydrolysis or oxidation products that reduce efficacy .
- Cellular Uptake : Use fluorescence-labeled analogs to quantify intracellular accumulation differences between free-living microbes and macrophage-engulfed pathogens .
- Redox Sensitivity : Assess whether thiol-disulfide interconversion in the macrophage phagosome modulates bioactivity .
Method Development
Q. What novel catalytic systems enhance the sustainability of this compound synthesis?
- Methodological Answer :
- Biocatalysis : Screen lipases or oxidoreductases for regioselective thiolation or chlorination .
- Photoredox Catalysis : Use visible light (e.g., Ru(bpy)₃²⁺) to drive C-S bond formation under mild conditions .
- Flow Chemistry : Optimize continuous-flow reactors to minimize waste and improve scalability of multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
